Tetrabromocatechol

Catalog No.
S793791
CAS No.
488-47-1
M.F
C6H2Br4O2
M. Wt
425.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabromocatechol

CAS Number

488-47-1

Product Name

Tetrabromocatechol

IUPAC Name

3,4,5,6-tetrabromobenzene-1,2-diol

Molecular Formula

C6H2Br4O2

Molecular Weight

425.69 g/mol

InChI

InChI=1S/C6H2Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H

InChI Key

OAUWOBSDSJNJQP-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O

Synonyms

Tetrabromopyrocatechol

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O

Pharmaceutical intermediate

Tetrabromocatechol's primary function in scientific research is as a pharmaceutical intermediate. This means it serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. However, specific details regarding the drugs it contributes to are not readily available in publicly accessible scientific literature.

Biological studies

Some studies have investigated the biological effects of Tetrabromocatechol. For instance, a 2010 study published in the journal "Chemico-Biological Interactions" explored its potential to inhibit the growth of certain types of cancer cells []. However, further research is needed to determine its efficacy and safety in this context.

Tetrabromocatechol is an organic compound characterized by its structure, which includes a catechol backbone with four bromine substituents. Its chemical formula is C₆H₂Br₄O₂, and it is known for its unique properties stemming from the presence of multiple bromine atoms. The compound is often utilized in various

As a pharmaceutical intermediate, TBCO itself likely doesn't have a well-defined mechanism of action. Its significance lies in its potential to be transformed into drugs that target specific biological processes.

  • Limited information: Safety data on TBCO is scarce in publicly available sources. However, due to the presence of bromine atoms, TBCO should be handled with caution as bromine can be irritating and potentially harmful [].
, particularly those involving nucleophilic substitutions and complexation. For instance, it can undergo aromatic nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles under specific conditions. Additionally, tetrabromocatechol has been shown to form complexes with transition metals, such as manganese, leading to the creation of novel coordination compounds .

Research indicates that tetrabromocatechol exhibits notable biological activity. It has been studied for its toxicity in aquatic organisms, revealing that its effects can be quantified through various assays. The compound's toxicity is linked to its ability to form electrophilic products upon oxidation, which can interact adversely with biological systems . Furthermore, the presence of multiple bromine atoms enhances its hydrophobicity, influencing its biological interactions and toxicity profiles.

Tetrabromocatechol can be synthesized through several methods, including:

  • Bromination of Catechol: This is the most common method where catechol is treated with bromine under controlled conditions to achieve tetrabromination.
  • Electrophilic Aromatic Substitution: Utilizing strong electrophiles in the presence of catechol allows for selective bromination at specific positions on the aromatic ring.

These methods ensure the formation of tetrabromocatechol with high yields and purity.

Tetrabromocatechol finds utility in various applications:

  • Chemical Research: It serves as a reagent in organic synthesis and coordination chemistry.
  • Environmental Studies: Due to its toxicity, it is used in studies assessing the impact of brominated compounds on aquatic ecosystems.
  • Material Science: Its properties make it a candidate for developing new materials with specific chemical characteristics.

Interaction studies involving tetrabromocatechol have highlighted its reactivity with various biological and chemical systems. The compound's ability to form complexes with metal ions has been extensively investigated, revealing insights into its coordination chemistry and potential applications in catalysis . Moreover, studies on its toxicity mechanisms provide valuable information on how it interacts with cellular components and contributes to adverse biological effects .

Tetrabromocatechol shares structural similarities with various polybrominated compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
TetrabromocatecholFour bromine substituentsHigh reactivity due to multiple electrophilic sites
Brominated phenolsVarying degrees of brominationGenerally less toxic than tetrabromocatechol
4-BromocatecholOne bromine substituentLess hydrophobic and reactive compared to tetrabromocatechol
Polybrominated diphenyl ethersMultiple bromines on biphenylPrimarily used as flame retardants; different applications

Tetrabromocatechol's distinct profile arises from its specific arrangement of bromine atoms and hydroxyl groups, which significantly influence its reactivity and biological interactions compared to similar compounds.

XLogP3

4

Melting Point

191.0 °C

UNII

N642CPH23M

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

488-47-1

Wikipedia

Tetrabromocatechol

Dates

Last modified: 08-15-2023

Explore Compound Types